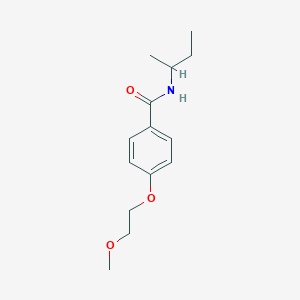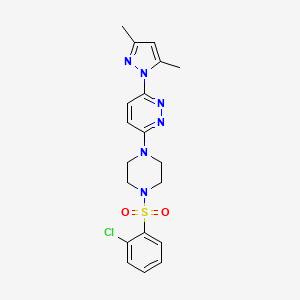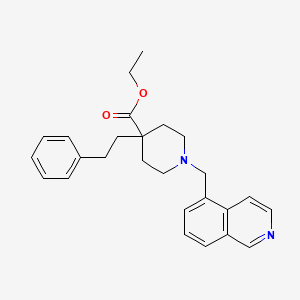
N-(sec-butyl)-4-(2-methoxyethoxy)benzamide
Descripción general
Descripción
N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.15214353 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Packing Motifs
The compound has been studied for its ability to contribute to new supramolecular packing motifs. Lightfoot et al. (1999) describe the self-assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a mode of organization relevant for columnar liquid crystals [Lightfoot, Mair, Pritchard, & Warren, 1999].
Allelochemicals from Gramineae
Research into benzoxazinones and related compounds, which have a skeleton similar to the query compound, has shown these to have significant phytotoxic and antimicrobial properties. Macias et al. (2006) highlight the synthetic obtention and potential agronomic utility of these compounds, underlining their importance in agricultural chemistry [Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006].
Organogels and Molecular Aggregates
The study by Wu et al. (2011) on perylenetetracarboxylic diimides, closely related to the compound , explores their use in creating organogels through fluorescent gel formation. These findings are essential for developing novel organogels based on specific molecular designs [Wu, Xue, Shi, Chen, & Li, 2011].
Novel Sigma-2 Receptor Probes
Xu et al. (2005) focused on radiolabeled benzamide analogues, including structures related to N-(sec-butyl)-4-(2-methoxyethoxy)benzamide, for their binding to sigma-2 receptors, which is vital for developing new probes in neuropharmacology [Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005].
Corrosion Inhibition
In the context of materials science, Mishra et al. (2018) investigated N-Phenyl-benzamide derivatives, including those structurally similar to the query compound, for their role in inhibiting the acidic corrosion of mild steel. The study highlights the potential of such compounds in enhancing the durability and lifespan of metals in corrosive environments [Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018].
Neuroleptic Activity
The neuroleptic potential of benzamides was explored by Iwanami et al. (1981), providing insights into the therapeutic applications of compounds like this compound in treating psychosis. Their research into the structure-activity relationships of these compounds is foundational for developing new psychiatric medications [Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981].
Propiedades
IUPAC Name |
N-butan-2-yl-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-11(2)15-14(16)12-5-7-13(8-6-12)18-10-9-17-3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQMHZAVJJACOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4551030.png)
![2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551036.png)





![2-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4551078.png)
![4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4551082.png)

![4-{[(butylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4551122.png)
![dimethyl [3-(2-furyl)-2-methyl-2-propen-1-ylidene]malonate](/img/structure/B4551128.png)
![N-(3-{[4-(acetylamino)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4551134.png)
![methyl (2-chloro-4-{(1Z)-2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetate](/img/structure/B4551142.png)
